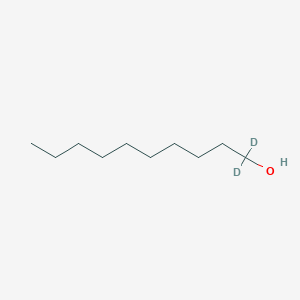
1-Decanol-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decanol-D2, also known as deuterated decanol, is a deuterium-labeled derivative of 1-decanol. The chemical formula for this compound is C10H21DO, where two hydrogen atoms are replaced by deuterium. This compound is a long-chain fatty alcohol with a hydroxyl group (-OH) attached to the first carbon of a ten-carbon alkyl chain. It is a clear, colorless liquid with a slightly sweet odor and is used in various scientific and industrial applications.
作用机制
Target of Action
1-Decanol-D2 is a deuterated derivative of 1-Decanol It’s known that deuterated compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs . This is due to the kinetic isotope effect, where the presence of deuterium can slow down the rate of metabolic processes, potentially leading to altered drug activity.
Biochemical Pathways
It’s known that deuterated compounds can be used as tracers in various biochemical pathways during drug development .
Pharmacokinetics
The presence of deuterium in drug molecules can potentially affect their pharmacokinetic profiles . Deuteration can slow down the rate of metabolic processes, which can lead to changes in the drug’s bioavailability, half-life, and other pharmacokinetic parameters .
Result of Action
The presence of deuterium in drug molecules can potentially affect the drug’s interaction with its targets and its overall pharmacological activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of deuterated compounds .
生化分析
Biochemical Properties
1-Decanol-D2, like its parent compound 1-Decanol, plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves . It forms a stable monolayer to facilitate the arrangement of molecular tectons, resulting in sieves with desired porosity and selectivity . The hydroxyl groups in these sieves enhance their chemical properties for applications in filtering and catalysis .
Cellular Effects
The cellular effects of this compound are not well-studied. Studies on similar compounds suggest that they can influence cell growth. For example, 1-Decanol has been shown to have effects on the growth of the microalga Botryococcus braunii .
Molecular Mechanism
It is known that 1-Decanol, the parent compound, can interact effectively with both polar and non-polar components, aiding in the precise construction of complex structures . This suggests that this compound might have similar properties.
Temporal Effects in Laboratory Settings
1-Decanol has been shown to maintain good thermal stability even after 220 heating/cooling cycles .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies on similar compounds suggest that they can have varying effects at different dosages .
Metabolic Pathways
Research on 1-Decanol suggests that it can be produced synthetically via the Ziegler process . A recent study also showed that strains of Yarrowia lipolytica were genetically modified to enhance their capacity for 1-decanol production .
Transport and Distribution
Studies on 1-Decanol suggest that it plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves, indicating that it may have a role in transport and distribution .
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: 1-Decanol-D2 can be synthesized through several methods:
Hydrogenation of Decanoic Acid: This method involves the hydrogenation of decanoic acid or its esters in the presence of a deuterium source. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.
Hydroformylation of Decene: This process, also known as the OXO process, involves the hydroformylation of decene in the presence of deuterium gas. The reaction is catalyzed by a rhodium or cobalt complex and results in the formation of deuterated aldehydes, which are subsequently hydrogenated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
1-Decanol-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to decanoic acid-D2 using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: The compound can be reduced to decane-D2 using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce decyl chloride-D2.
Esterification: The hydroxyl group of this compound can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
科学研究应用
1-Decanol-D2 has several applications in scientific research:
Chemistry: It is used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fatty alcohol moieties.
Industry: It is used in the production of deuterated surfactants and lubricants, which have applications in various industrial processes.
相似化合物的比较
1-Decanol-D2 can be compared with other deuterated and non-deuterated long-chain alcohols:
1-Decanol: The non-deuterated counterpart of this compound, with similar chemical properties but different isotopic composition.
1-Dodecanol: A twelve-carbon fatty alcohol with similar applications but a longer alkyl chain.
1-Octanol: An eight-carbon fatty alcohol with different physical properties and applications due to its shorter chain length.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing compared to its non-deuterated counterparts.
属性
IUPAC Name |
1,1-dideuteriodecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-KBMKNGFXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
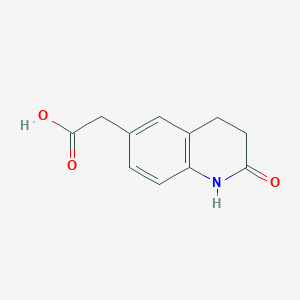
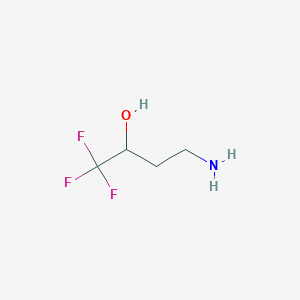

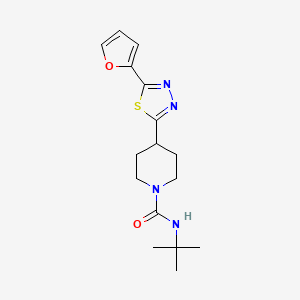
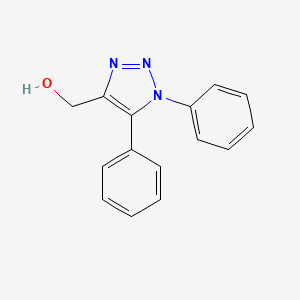
![4-(diethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)
![N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2769232.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2769233.png)
![1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2769234.png)
![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)
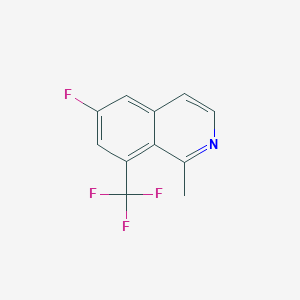
![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)
